1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinazoline Core Construction: The quinazoline core is often synthesized through the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Final Coupling: The oxadiazole and quinazoline intermediates are then coupled under suitable conditions, often involving a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors like G-protein coupled receptors.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are known for their anticancer properties.
Oxadiazole Derivatives: Such as 1,3,4-oxadiazole, which is known for its antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C25H19ClN4O3 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
InChI Key |
BQUDHXGVBOFYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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